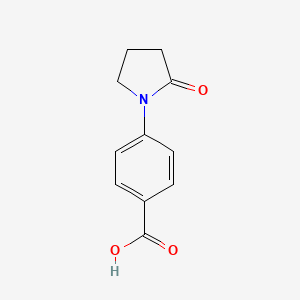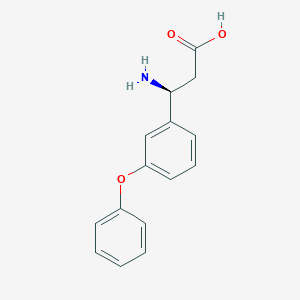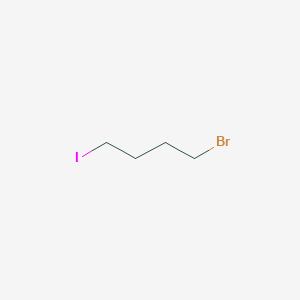
6-氯-9-乙基-9H-嘌呤
描述
6-chloro-9-ethyl-9H-purine is a chemical compound belonging to the purine family, characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 9th position of the purine ring
科学研究应用
6-chloro-9-ethyl-9H-purine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various purine derivatives and nucleoside analogs.
Biology: It is used in studies related to nucleic acid chemistry and enzyme interactions.
Medicine: Research has explored its potential as an antimetabolite and its effects on cancer cells.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
6-Chloro-9-ethyl-9H-purine, also known as 6-Chloro-9-ethylpurine, is a chemical compound used as a building block in chemical synthesis
Mode of Action
It is known to be an intermediate in the preparation of 9-alkylpurines and 6-mercaptopurine . These compounds have various biological activities, including antitumor properties .
Biochemical Pathways
It is known that the compound is involved in the synthesis of 9-alkylpurines and 6-mercaptopurine . These compounds can interfere with nucleic acid synthesis, which may explain their antitumor activities .
Result of Action
It is known to have antitumor activities . This could be due to its role in the synthesis of 9-alkylpurines and 6-mercaptopurine, which are known to have antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-9-ethyl-9H-purine typically involves the chlorination of 9-ethylpurine. One common method is the reaction of 9-ethylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom at the 6th position of the purine ring .
Industrial Production Methods: Industrial production of 6-chloro-9-ethyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-chloro-9-ethyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-9-ethylpurine, while oxidation can produce 6-chloro-9-ethylpurine-2,8-dione.
相似化合物的比较
6-Chloropurine: Similar in structure but lacks the ethyl group at the 9th position.
6-Chloro-9-phenethylpurine: Contains a phenethyl group instead of an ethyl group at the 9th position.
6-Chloro-9-phenylpurine: Has a phenyl group at the 9th position.
Uniqueness: 6-chloro-9-ethyl-9H-purine is unique due to the presence of the ethyl group at the 9th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with enzymes and nucleic acids compared to other similar compounds.
属性
IUPAC Name |
6-chloro-9-ethylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKHRCGNQFWRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280250 | |
| Record name | 6-Chloro-9-ethylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-86-2 | |
| Record name | 6-Chloro-9-ethylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-ethylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


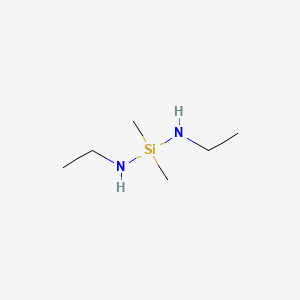
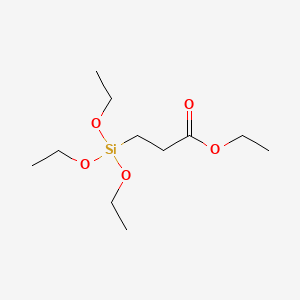

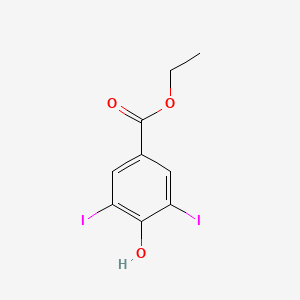
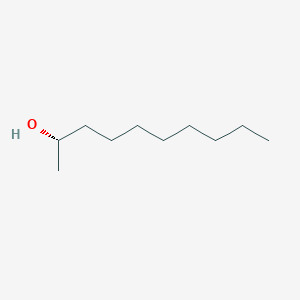
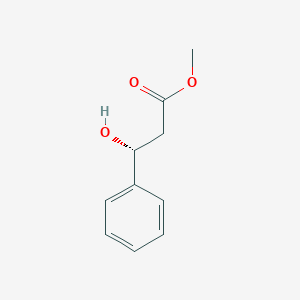

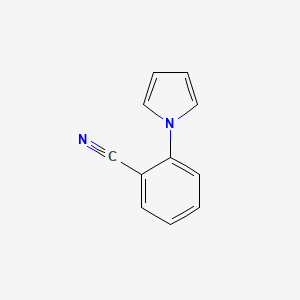
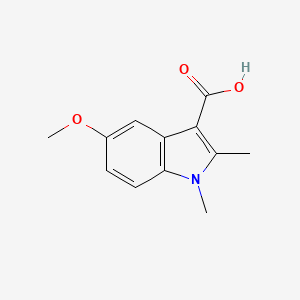

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)
